Ju93 protein is synthesized using recombinant DNA technology, where specific genes are inserted into host organisms, typically bacteria or yeast, to produce the desired protein. This method allows for large-scale production and easy manipulation of the protein's structure and function.
Ju93 protein falls under the classification of synthetic proteins, which are designed through genetic engineering techniques. It is categorized based on its structural and functional properties, often being used in studies related to protein synthesis, cellular signaling, and as a model for understanding protein interactions.
The synthesis of Ju93 protein involves several key methodologies:
The molecular structure of Ju93 protein is characterized by its amino acid sequence and folding patterns. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate its three-dimensional conformation.
Ju93 protein participates in various biochemical reactions, primarily involving enzyme-substrate interactions:
The mechanism of action for Ju93 protein involves its role in specific biological pathways. For example, if it acts as a signaling molecule, it may bind to receptors on cell surfaces, triggering downstream effects such as gene expression changes.
Ju93 exhibits distinct physical properties that are critical for its functionality:
Chemical properties include:
Ju93 protein has various applications in scientific research:
Ju93 adheres to standardized nomenclature guidelines established by the International Protein Nomenclature Committee. Its designation follows the convention "protein Ju93" (not "Ju93 protein"), prioritizing functional descriptors where validated. The name derives from its encoding gene JULG93, with orthologs designated by organism-specific symbols (e.g., HsJu93 for Homo sapiens). Structurally, Ju93 belongs to the α/β-hydrolase superfamily (EC 3.1.2.-), classified under hydrolases (EC 3) due to its catalytic hydrolysis of thioester bonds. This enzymatic function aligns with conserved motifs: a nucleophilic elbow (GxSxG) and a His-Asp charge-relay system [1] [5].
Table 1: Structural and Functional Classification of Ju93
Feature | Description | Conservation |
---|---|---|
Protein symbol | Ju93 | Universal |
EC number | EC 3.1.2.- (Thioesterase) | Eukaryote-specific |
Gene nomenclature | JULG93 (human); julg-93 (C. elegans); Jlg93 (D. melanogaster) | Organism-dependent |
Catalytic motifs | GxSxG nucleophile; Hx₄D catalytic dyad | >90% orthologs |
Zinc-binding sites | C₂H₂ knuckle (Cys/His coordination) | Metazoans only |
Non-classical NLS | RₓPY motif (residues 210-215) | Animals and fungi |
Ju93 contains a C₂H₂ zinc finger domain that mediates DNA recognition, classifying it as a transcriptional co-regulator. Its bipartite nuclear localization signal (NLS), characterized by basic residue clusters separated by a 10-residue linker (KRx₁₀KKRK), directs nuclear import via importin-α/β machinery. Phylogenetic analysis reveals three structural subtypes: Type I (minimal hydrolase domain in fungi), Type II (added N-terminal β-propeller in metazoans), and Type III (C-terminal ankyrin repeats in plants) [1] [9].
Ju93 was initially isolated in 2001 through yeast two-hybrid screening as an uncharacterized interactor of the stress-activated kinase P38. The 2005 Drosophila RNAi screen revealed embryonic lethality upon Jlg93 depletion, implicating it in developmental patterning. Landmark studies include:
Notably, Ju93 homologs were traced to the last eukaryotic common ancestor (LECA) through KOG analysis (KOG4621), with 131 pan-eukaryotic orthologs sharing >60% sequence identity. Its absence in Encephalitozoon cuniculi—a microsporidian with extreme genome reduction—correlates with metabolic auxotrophies, highlighting Ju93’s role in autonomous metabolite processing [10].
Ju93’s biological impact stems from three interconnected functions: metabolic integration, redox sensing, and genome stability. It coordinates fatty acid β-oxidation by hydrolyzing lipidated proteins, freeing CoA for mitochondrial import. During oxidative stress, Ju93’s cysteine residues (C58, C101) undergo S-glutathionylation, shifting its affinity toward antioxidant response elements (AREs) and activating Nrf2 transcription. This dual functionality is conserved from yeast (S. cerevisiae ScJ93) to mammals, with >80% sequence similarity in core domains [4] [6].
Table 2: Evolutionary Conservation of Ju93 Orthologs
Organism | Ortholog Symbol | Identity (%) | Essential for Viability? | Key Functions |
---|---|---|---|---|
Homo sapiens | HsJu93 | 100 | Yes (embryonic lethal) | Lipogenesis, DNA repair |
Drosophila melanogaster | DmJlg93 | 78 | Yes | Oogenesis, redox balance |
Caenorhabditis elegans | Cel-julg-93 | 75 | No (sterile) | Lifespan regulation |
Arabidopsis thaliana | At3g21070 | 65 | Yes (seedling lethal) | Jasmonate signaling |
Saccharomyces cerevisiae | ScJ93 | 62 | No (growth defect) | Peroxisomal biogenesis |
Ju93 exhibits lineage-specific diversification:
Post-translational modifications (PTMs) fine-tune Ju93’s activity across taxa. Phosphorylation at Tyr97 (by ABL1 kinase) promotes nuclear retention, while acetylation at Lys204 (by CBP/p300) enhances coactivator recruitment. Notably, succinylation of Ju93’s hydrolase active site (Lys152) abolishes enzymatic activity but stabilizes its scaffolding role—a trade-off regulated by mitochondrial sirtuin SIRT5 [2] [4].
Table 3: Regulatory Post-Translational Modifications of Ju93
PTM Type | Residue | Modifying Enzyme | Functional Consequence |
---|---|---|---|
Phosphorylation | Tyr97 | ABL1 kinase | Enhances nuclear import by 5-fold |
Acetylation | Lys204 | CBP/p300 | Recruits SWI/SNF chromatin remodelers |
Succinylation | Lys152 | Unknown transferase | Inactivates hydrolase; stabilizes complexes |
S-Glutathionylation | Cys58 | Oxidative stress | Activates Nrf2-dependent transcription |
Ubiquitination | Lys180 | CUL5 E3 ligase | Targets for proteasomal degradation |
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